REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Cl:11])=[CH:4][N:3]=1.[H][H]>O1CCOCC1.[Ni]>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[C:5]([Cl:11])[CH:6]=1
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Name
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|
Quantity
|
129.2 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1[N+](=O)[O-])Cl
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Name
|
|
Quantity
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1300 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
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30 g
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Type
|
catalyst
|
Smiles
|
[Ni]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
26.0 g of Raney nickel catalyst are washed with ethanol
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Type
|
CUSTOM
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Details
|
After a hydrogenation period of 22 hours, the catalyst is removed
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Duration
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22 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
the residue is crystallised from ethyl acetate/hexane
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.9 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |